4-chloro-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide
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Overview
Description
4-CHLORO-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazine ring, a hydrazine group, and a benzamide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydrazine Group: The hydrazine group is introduced through a reaction with hydrazine hydrate or other hydrazine derivatives.
Coupling with Benzamide: The final step involves coupling the pyrazine-hydrazine intermediate with a benzamide derivative, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-CHLORO-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
4-CHLORO-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE can be compared with other similar compounds, such as:
4-CHLORO-N-(2-(2-(1-NAPHTHYLMETHYLENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE: Similar structure but with a naphthylmethylene group instead of a pyrazine ring.
4-CHLORO-N-{[2-(2-PHENOXYACETYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE: Contains a phenoxyacetyl group instead of a pyrazine ring.
Properties
Molecular Formula |
C13H10ClN5O2S |
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Molecular Weight |
335.77 g/mol |
IUPAC Name |
4-chloro-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C13H10ClN5O2S/c14-9-3-1-8(2-4-9)11(20)17-13(22)19-18-12(21)10-7-15-5-6-16-10/h1-7H,(H,18,21)(H2,17,19,20,22) |
InChI Key |
NXXKPLQWXUBUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NNC(=O)C2=NC=CN=C2)Cl |
Origin of Product |
United States |
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